JW 480 was developed as part of a series of compounds aimed at exploring the inhibition of specific enzymes linked to cancer progression. It is classified under the category of small molecule inhibitors, which are compounds designed to interact with specific proteins to inhibit their activity. This classification is significant in pharmaceutical development, particularly for targeted therapies in oncology.
The synthesis of JW 480 involves several steps that typically include the construction of the core structure followed by functionalization to achieve the desired inhibitory properties. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often utilize techniques such as:
The optimization of synthetic pathways often employs various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound .
The molecular structure of JW 480 can be described using its SMILES notation: CC(C)C(C=CC=C1)=C1OC(NCCC2=CC3=CC=CC=C3C=C2)=O
. The structural arrangement includes multiple rings and functional groups that contribute to its biological activity.
Key structural features include:
Computational studies have utilized methods such as Density Functional Theory (DFT) to optimize the geometry of JW 480, providing insights into bond lengths and angles that are critical for understanding its reactivity and interaction with biological targets .
JW 480 undergoes various chemical reactions typical for small organic molecules. These reactions may include:
The study of these reactions is essential for understanding how modifications to JW 480 can lead to improved therapeutic profiles .
The mechanism of action for JW 480 primarily involves its inhibition of KIAA1363, which affects downstream signaling pathways associated with cell survival and proliferation. The binding affinity between JW 480 and KIAA1363 has been studied using techniques such as:
Data suggest that through competitive inhibition, JW 480 alters the enzymatic activity leading to reduced tumor cell viability .
Analyses often involve spectroscopic methods (e.g., Infrared Spectroscopy and NMR) to characterize these properties further .
JW 480 has significant potential applications in scientific research, particularly in:
Research continues into optimizing its efficacy and understanding its full range of biological effects, contributing valuable insights into enzyme inhibition strategies within oncology .
KIAA1363 (also termed AADACL1 or NCEH1) is a transmembrane serine hydrolase that functions as a 2-acetyl monoalkylglycerol ether (2-acetyl MAGE) hydrolase. This enzyme catalyzes the hydrolysis of 2-acetyl MAGEs into free MAGEs, which serve as metabolic precursors for the synthesis of pro-tumorigenic ether lipids such as alkyl-lysophosphatidylcholine (alkyl-LPC) and alkyl-lysophosphatidic acid (alkyl-LPA) [3] [8]. The enzyme’s overexpression in aggressive malignancies creates a metabolic dependency wherein cancer cells utilize the KIAA1363-MAGE pathway to support pathogenic processes. Biochemical studies confirm that KIAA1363 activity is detectable as a ~45 kDa doublet band in activity-based protein profiling (ABPP) assays using fluorophosphonate-rhodamine probes, with significantly elevated activity observed in metastatic cell lines compared to benign counterparts [3].
The enzyme’s role extends beyond mere lipid metabolism modulation. Through its regulation of neutral ether lipids (NELs), KIAA1363 influences membrane composition dynamics, intracellular signaling cascades, and energy homeostasis in rapidly proliferating cancer cells. Its hydrolytic activity generates lipid second messengers implicated in cellular migration and survival pathways, positioning KIAA1363 as a critical node in the rewired metabolism of aggressive tumors [2] [8].
Monoalkylglycerol ethers (MAGEs) represent a subclass of neutral ether lipids characterized by an alkyl chain linked to a glycerol backbone via an ether bond. These lipids exhibit structural diversity based on alkyl chain length and saturation, with C16:0, C18:0, and C18:1 MAGEs being the most biologically significant in cancer systems. Tumoral MAGE accumulation correlates strongly with metastatic potential across multiple cancer types, a phenomenon first observed in seminal studies by Snyder and colleagues in the 1960s and consistently validated over subsequent decades [3] [8].
Table 1: Pro-Tumorigenic Roles of Key MAGE Subclasses
MAGE Subtype | Biological Impact | Mechanistic Association |
---|---|---|
C16:0 MAGE | ↑ Cell migration & invasion | Precursor to alkyl-LPA signaling molecules |
C18:0 MAGE | ↑ In vivo tumor growth | Membrane biogenesis in hypoxic environments |
C18:1 MAGE | ↑ Cell survival pathways | Resistance to anoikis and nutrient stress |
MAGEs exert pro-tumorigenic effects through both structural roles (modifying membrane fluidity and microdomain organization) and signaling roles (serving as precursors for bioactive phospholipids). Alkyl-LPC and alkyl-LPA derived from MAGEs activate G-protein-coupled receptors that stimulate cell motility, proliferation, and anti-apoptotic pathways [3]. This metabolic rewiring creates a selective advantage for metastatic cells during dissemination and colonization of distant organs. Quantitative lipidomic analyses reveal that aggressive prostate cancer cell lines (PC3, DU145) contain 3-5 fold higher levels of C16:0, C18:0, and C18:1 MAGEs compared to less aggressive lines (LNCaP), directly correlating with their migratory and invasive capacities [3] [8].
The overexpression of KIAA1363 in advanced cancers presents a compelling therapeutic rationale. Activity-based protein profiling of human prostate cancer cell lines demonstrates significantly elevated KIAA1363 activity in androgen-independent, metastatic lines (PC3, DU145) compared to androgen-dependent lines (LNCaP) [3] [5]. This differential expression pattern correlates with functional aggressiveness: PC3 and DU145 cells exhibit up to 7-fold greater migratory capacity and 9-fold higher invasive potential than LNCaP cells in Transwell assays [3]. Similar KIAA1363 upregulation has been documented in primary breast tumors, melanoma, ovarian, and pancreatic cancers, suggesting a broad pathological role across epithelial malignancies [3] [8].
Pharmacological inhibition of KIAA1363 offers a strategy to disrupt tumor-specific metabolic vulnerabilities while sparing normal cells. The enzyme’s restricted expression in healthy tissues (with exception of brain and liver) potentially minimizes on-target toxicities. Importantly, KIAA1363 inhibition blocks the production of pro-metastatic ether lipids without affecting structurally distinct glycerolipid pathways, providing metabolic precision unattainable with broad lipid synthesis inhibitors [2] [8]. The development of JW480 as a selective probe has enabled rigorous validation of this therapeutic hypothesis both in vitro and in vivo.
Table 2: KIAA1363 Expression and Functional Significance in Cancer Models
Cancer Type | KIAA1363 Activity Level | Functional Consequences of Inhibition | Experimental Evidence |
---|---|---|---|
Prostate Cancer (PC3) | High (↑↑↑) | ↓ Migration (62%), ↓ Invasion (57%), ↓ Tumor growth (56%) | Competitive ABPP, shRNA knockdown [3] [5] |
Breast Cancer | Moderate-High (↑↑) | ↓ Survival signaling, ↓ Metastatic colonization | Primary tumor proteomics [3] |
Ovarian Cancer | High (↑↑↑) | Impaired detoxification pathways, ↑ Chemosensitivity | ABPP-MudPIT analysis [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7